Isopropyl tridecanoate

Description

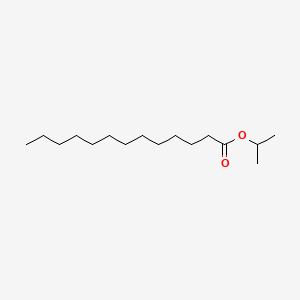

Structure

2D Structure

3D Structure

Properties

CAS No. |

28267-30-3 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

propan-2-yl tridecanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15(2)3/h15H,4-14H2,1-3H3 |

InChI Key |

CZYGEVQQOCNIML-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isopropyl Tridecanoate

Esterification Reactions: Fundamental Principles and Isopropyl Tridecanoate (B1259635) Synthesis

Esterification is the primary process for synthesizing isopropyl tridecanoate. This reaction involves the combination of a carboxylic acid (tridecanoic acid) and an alcohol (isopropanol), typically resulting in the formation of the ester and water. The efficiency and rate of this reaction are heavily dependent on the catalytic strategy employed.

Acid-Catalyzed Esterification Mechanisms

Acid-catalyzed esterification, often referred to as Fischer esterification, is a well-established method for producing esters. The mechanism involves the activation of the carboxylic acid by a proton from an acid catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

The synthesis of this compound via this mechanism proceeds through several key steps:

Protonation of the Carbonyl Group: The carbonyl oxygen of tridecanoic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol (B130326) attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from the alcohol) to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to regenerate the catalyst and yield the final product, this compound.

This reversible reaction often requires the removal of water to drive the equilibrium towards the formation of the ester product.

Heterogeneous and Homogeneous Catalysis in this compound Production

Catalysts are crucial for accelerating the esterification reaction and can be classified as either homogeneous or heterogeneous. chembam.com

Homogeneous Catalysis A homogeneous catalyst exists in the same phase as the reactants. chembam.com In the context of this compound synthesis, this typically involves the use of liquid mineral acids like sulfuric acid. atamanchemicals.com Homogeneous catalysts offer a high degree of interaction with reactant molecules, leading to high activity and selectivity. rsc.org However, a significant disadvantage is the difficulty in separating the catalyst from the reaction mixture after completion, which can complicate product purification and prevent catalyst reuse, making it less economically viable for large-scale processes. chembam.comrsc.org

Heterogeneous Catalysis A heterogeneous catalyst exists in a different phase from the reactants, most commonly a solid catalyst used in a liquid reaction mixture. chembam.com For esterification, this can include solid acid catalysts such as ion-exchange resins, or metal oxides like chlorosulfonic acid modified zirconia. science.govbaranlab.org The primary advantages of heterogeneous catalysts are their stability at high temperatures and their straightforward separation from the product via simple filtration. chembam.combaranlab.org This allows for easy catalyst recovery and recycling, which is a major benefit for industrial applications. rsc.orgbaranlab.org A potential limitation is that the reaction rate can be limited by the available surface area of the catalyst. chembam.com

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Same phase as reactants chembam.com | Different phase from reactants chembam.com |

| Example Catalyst | Sulfuric Acid atamanchemicals.com | Ion-exchange resins, modified zirconia science.gov |

| Advantages | High activity and selectivity rsc.org | Easy separation and recycling, high stability rsc.orgbaranlab.org |

| Disadvantages | Difficult to separate from product chembam.com | Reaction rate can be surface-area limited chembam.com |

Enzymatic Synthesis and Biocatalysis for this compound

Biocatalysis has emerged as a sustainable and highly specific alternative to conventional chemical methods for ester synthesis. redalyc.org Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are particularly effective biocatalysts that can perform esterification reactions under mild conditions, often with high selectivity and minimal by-product formation. psu.edumdpi.comnih.gov

Lipase-Mediated Esterification: Selection and Immobilization of Biocatalysts

The success of enzymatic esterification depends on the appropriate selection of the lipase (B570770) and the method of its application. Lipases are sourced from various microorganisms, including bacteria like Bacillus spp. and fungi such as Candida spp. and Rhizopus spp. nih.govnih.gov Candida antarctica lipase B (CALB) is a widely used and highly effective biocatalyst for the synthesis of various esters. ekb.egresearchgate.net

While free enzymes can be used, they are often expensive and difficult to separate from the reaction medium for reuse. mdpi.com Immobilization, the process of confining enzyme molecules to a solid support material, overcomes these limitations by enhancing enzyme stability and allowing for easy recovery and reuse over multiple reaction cycles. nih.govmdpi.commdpi.com Common immobilization strategies include:

Adsorption: This simple method involves the physical binding of the lipase to a support. ort.edu.uy Hydrophobic supports are particularly effective as they can induce an interfacial activation that locks the lipase in its open, active conformation. mdpi.com

Covalent Bonding: This technique creates strong bonds between the enzyme and the support, such as silica (B1680970) gel beads cross-linked with glutaraldehyde, resulting in very stable preparations. mdpi.com

Entrapment: The enzyme is physically trapped within the porous matrix of a support material, such as a hydrogel or macroporous resin. mdpi.comnih.gov

Optimization of Biocatalytic Reaction Conditions for this compound Yield and Selectivity

To maximize the yield and selectivity of this compound, several reaction parameters must be optimized. mdpi.com Studies on similar esters, such as isopropyl palmitate and isopropyl laurate, provide insight into the key variables. ekb.egresearchgate.net

Temperature: Lipase activity is temperature-dependent. For many immobilized lipases like Novozym 435, the optimal temperature for ester synthesis is often between 50-60°C. ekb.egnih.gov Higher temperatures can lead to enzyme deactivation. nih.gov

Substrate Molar Ratio: The ratio of alcohol to carboxylic acid can significantly influence the reaction equilibrium. Using an excess of the alcohol (isopropanol) can help drive the reaction forward. An optimal molar ratio of 15:1 (isopropyl alcohol to lauric acid) was found for isopropyl laurate synthesis. ekb.eg

Enzyme Concentration: The amount of biocatalyst used affects the reaction rate. A higher concentration generally leads to a faster conversion, though an optimal level must be found to balance cost and efficiency.

Water Removal: Water is a by-product of esterification and can promote the reverse reaction (hydrolysis). In solvent-free systems, adding molecular sieves can effectively remove water and increase the final ester yield. nih.gov

Reaction Medium: While many enzymatic esterifications are now performed in solvent-free systems to create a greener process, the choice of an organic solvent can also be a key parameter. ekb.eg Non-polar, hydrophobic solvents are often preferred as they can enhance enzyme activity. researchgate.net

The following table presents data from an optimization study on the synthesis of isopropyl palmitate, a structurally similar ester, demonstrating the influence of key variables on reaction conversion. researchgate.net

| Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Biocatalyst Content (% w/w) | Ester Conversion (%) |

| 50 | 1:1.42 | 15 | ~55 |

| 55 | 1:1 | 24 | ~65 |

| 55 | 1:1.42 | 24 | 78 |

| 60 | 1:1.42 | 15 | ~60 |

Kinetic and Mechanistic Studies of Enzymatic Processes

The kinetic mechanism of lipase-catalyzed esterification is generally described by the Ping-Pong Bi-Bi model. psu.edunih.gov This mechanism involves a two-step process where the enzyme acts as a temporary covalent intermediate.

The mechanism proceeds as follows:

Acylation: The first substrate, tridecanoic acid, binds to the active site of the lipase. The serine residue in the enzyme's active site performs a nucleophilic attack on the acid's carbonyl carbon, forming a covalent acyl-enzyme intermediate and releasing the first product (in this case, a conceptual water molecule is formed at this stage from the acid's -OH group). psu.edudiva-portal.org

Deacylation: The second substrate, isopropanol, binds to the enzyme. It then attacks the acyl-enzyme intermediate, cleaving the covalent bond. This releases the final ester product, this compound, and regenerates the free enzyme, which is then ready to start another catalytic cycle. diva-portal.org

Kinetic studies determine key parameters that describe the efficiency of the enzyme under specific conditions.

| Kinetic Parameter | Description | Example Value (Isoamyl Butyrate Synthesis) nih.gov |

| Vmax | The maximum reaction rate when the enzyme is saturated with substrate. | 11.72 µmol/min/mg |

| KM, Acid | The Michaelis constant for the carboxylic acid; indicates the substrate concentration at which the reaction rate is half of Vmax. | 0.00303 M |

| KM, Alcohol | The Michaelis constant for the alcohol. | 0.00306 M |

| Ki, Acid | The inhibition constant for the carboxylic acid. | 1.05 M |

| Ki, Alcohol | The inhibition constant for the alcohol. | 6.55 M |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of esters like this compound to develop more environmentally benign processes. These approaches focus on process intensification, the use of renewable resources, and the application of novel catalytic systems.

Microwave-assisted synthesis has emerged as a powerful tool for process intensification in the production of isopropyl esters. This technique significantly reduces reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov The use of microwave irradiation can accelerate the esterification process, leading to high conversion rates in a fraction of the time. nih.govui.ac.id

For instance, in the synthesis of fatty acid isopropyl esters from crude palm oil (CPO), microwave assistance has been shown to achieve a yield of 80.5% in just 5 minutes. ui.ac.idui.ac.id This is a substantial improvement over conventional transesterification, which required 150 minutes to obtain a 72.2% yield under similar conditions. ui.ac.id The intensification is attributed to the rapid and uniform heating of the reactants by microwaves, which enhances the reaction kinetics. nih.gov

Research on microwave-assisted enzymatic esterification of other isopropyl esters, such as isopropyl myristate (IPM) and isopropyl palmitate (IPP), has demonstrated conversions of over 94% in as little as one minute. nih.gov This highlights the potential of microwave technology to create highly efficient and rapid esterification processes.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Fatty Acid Isopropyl Esters

| Method | Reactants | Catalyst | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | CPO, Isopropanol | KOH | 5 minutes | 80.5% | ui.ac.idui.ac.id |

| Conventional | CPO, Isopropanol | KOH | 150 minutes | 72.2% | ui.ac.id |

| Microwave-Assisted Enzymatic | Myristic Acid, IPA | Lipase | 1 minute | 94.6% (IPM) | nih.gov |

Ultrasound irradiation is another green technique that enhances the rate of esterification reactions. The application of ultrasonic waves creates acoustic cavitation, which leads to the formation, growth, and collapse of microscopic bubbles. researchgate.net This phenomenon generates localized high temperatures and pressures, intensifying mass transfer and accelerating the reaction rate. researchgate.netnih.gov

In the acid-catalyzed synthesis of isopropyl esters from palm fatty acid distillate (PFAD), ultrasound irradiation at 25kHz has been shown to significantly enhance the reaction rate and equilibrium conversion. nih.gov Under optimized conditions, a maximum conversion of approximately 80% was achieved in 6 hours. nih.gov The use of ultrasound has also been effective in the synthesis of isopropyl esters from chontaduro oil, where complete conversion was reached within 45 minutes. researchgate.net

The benefits of ultrasound-assisted synthesis include reduced reaction times, lower energy consumption, and increased yields compared to conventional methods. researchgate.netnih.gov

The elimination or reduction of organic solvents is a key principle of green chemistry. Solvent-free reaction systems for ester synthesis offer several advantages, including simplified downstream processing, reduced waste, and lower environmental impact. ekb.egnih.gov

Lipase-catalyzed synthesis of esters like isopropyl laurate has been successfully demonstrated in a solvent-free system, achieving a conversion of 91% under optimized conditions. ekb.eg In this approach, one of the reactants, such as isopropyl alcohol, can serve as the reaction medium, creating a homogenous phase that enhances enzyme activity and stability. nih.gov

The development of solvent-free methods is particularly relevant for products intended for the cosmetics industry, where the presence of residual solvents is undesirable. ekb.eg While direct research on solvent-free synthesis of this compound is not extensively documented, the successful application of this methodology to similar esters indicates its high potential. For example, a solvent-free reaction for the synthesis of alkyl-branched fatty acids using copper powder as a catalyst at 110°C yielded up to 85%. researchgate.netuni-oldenburg.de

The shift from petrochemical-based starting materials to renewable feedstocks is a fundamental aspect of sustainable chemistry. rsc.orgwordpress.com Vegetable oils and their derivatives, such as palm fatty acid distillate (PFAD) and crude palm oil (CPO), are examples of renewable feedstocks that can be utilized for the synthesis of isopropyl esters. ui.ac.idui.ac.idnih.gov

PFAD, a by-product of the physical refining of palm oil, can be effectively converted into isopropyl esters through ultrasound-assisted esterification. nih.gov Similarly, CPO has been used as a feedstock for the microwave-assisted synthesis of fatty acid isopropyl esters. ui.ac.idui.ac.id The use of such waste-derived materials not only provides a sustainable source of raw materials but also adds economic value to what would otherwise be a low-value stream. researchgate.net

Furthermore, research into the synthesis of branched-chain fatty acids has explored the use of unsaturated fatty compounds derived from renewable oils. uni-oldenburg.deresearchgate.net For instance, methyl 10-undecenoate, which can be derived from biomass, has been used to synthesize methyl 12-methyl-tridecanoate. researchgate.netuni-oldenburg.de

The development of novel and more efficient catalysts is crucial for advancing green synthetic methodologies. While traditional homogeneous acid and base catalysts are effective, they often require neutralization and purification steps that generate waste. nih.gov

Heterogeneous catalysts, such as zeolites and clays (B1170129), offer advantages in terms of easy separation and reusability. researchgate.netnih.gov Zeolite-based catalysts have been shown to be active in alcohol dehydration reactions, which are relevant to esterification processes. nih.gov Modifications of zeolites with transition metal phosphates can enhance their catalytic activity. nih.gov

Enzymatic catalysis, particularly with lipases, is a highly promising green alternative. nih.govnih.gov Lipases can catalyze esterification under mild conditions and often in solvent-free systems. ekb.egnih.gov Immobilized lipases, such as Candida antarctica lipase (Novozym 435), have demonstrated high stability and reusability in the synthesis of various esters. ekb.egnih.gov

While specific applications of carbon-based catalysts and ionic liquids in this compound synthesis are not widely reported, their potential is recognized in the broader context of green chemistry. Carbon materials can be synthesized using ultrasound-assisted methods, and ionic liquids are being explored as green reaction media. rsc.org

Sophisticated Analytical and Spectroscopic Characterization for Research

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are fundamental in separating isopropyl tridecanoate (B1259635) from complex mixtures and verifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) stands as a primary tool for the identification and quantification of isopropyl tridecanoate, particularly within intricate biological or environmental samples. jmchemsci.comgcms.cznih.gov This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. jmchemsci.com In practice, the sample is vaporized and separated based on the compound's volatility and interaction with the stationary phase of the GC column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process leads to the formation of a molecular ion ([M]•+) and a series of characteristic fragment ions. docbrown.info

The resulting mass spectrum serves as a chemical fingerprint. For this compound, key fragments would include those corresponding to the loss of the isopropyl group and various cleavages along the tridecanoate carbon chain. whitman.edu By comparing the obtained mass spectrum with established spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, the identity of the compound can be confirmed with a high degree of confidence. whitman.eduresearchgate.net

Research has demonstrated the utility of GC-MS in analyzing complex mixtures containing fatty acid esters. For instance, in studies of insect pheromones, GC-MS has been instrumental in identifying this compound as a component of volatile emissions from certain beetle species. wur.nlresearchgate.netresearchgate.netresearchgate.net The technique's sensitivity allows for the detection of trace amounts of the compound, which is critical in such chemo-ecological studies. hebmu.edu.cn The analysis of complex matrices, like food or environmental samples, often requires a sample pretreatment step to isolate the analytes of interest from interfering matrix components. gcms.cznih.gov

Table 1: Illustrative GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 256 | [C₁₆H₃₂O₂]⁺ | Molecular Ion (M⁺) |

| 213 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 171 | [C₁₃H₂₅O]⁺ | Acylium ion from the tridecanoyl moiety |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: This table is illustrative and actual fragmentation patterns can vary based on instrumentation and analytical conditions.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), enabling the determination of the elemental composition of a molecule and its fragments. measurlabs.comchromatographyonline.comresearchgate.netbioanalysis-zone.com This capability is invaluable for the unambiguous identification of this compound and for elucidating its fragmentation pathways. researchgate.net Unlike low-resolution mass spectrometry which provides nominal masses, HRMS can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. chromatographyonline.combioanalysis-zone.com

When analyzing this compound, HRMS can precisely determine the mass of the molecular ion and its fragments, allowing for the confident assignment of their elemental compositions. For example, HRMS can differentiate the molecular ion of this compound (C₁₆H₃₂O₂) from other potential compounds with the same nominal mass. researchgate.net This high mass accuracy is crucial for confirming the identity of unknowns in complex samples without relying solely on library matching. nih.gov The fragmentation patterns observed in HRMS can be used to reconstruct the molecule's structure and understand the bond cleavages that occur upon ionization. researchgate.net

Coupled Techniques (e.g., GC-EAD for Chemo-Biological Studies)

For investigating the biological relevance of this compound, particularly in the context of chemical ecology, coupled techniques like gas chromatography-electroantennographic detection (GC-EAD) are employed. wur.nlresearchgate.netresearchgate.netresearchgate.net This powerful method combines the separation power of GC with the sensitive and specific detection capabilities of an insect antenna. hebmu.edu.cn As compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a flame ionization detector or a mass spectrometer) and the other passing over an insect's antenna. wur.nl

If a compound elicits an electrical response from the antennal olfactory receptor neurons, it is registered as a peak on the electroantennogram. wur.nl By aligning the GC chromatogram with the electroantennogram, researchers can pinpoint which specific compounds in a complex mixture are biologically active. Studies on the black larder beetle, Dermestes haemorrhoidalis, have successfully used GC-EAD to identify this compound as an electrophysiologically active compound in male headspace volatiles. wur.nlresearchgate.netresearchgate.net This indicates that the compound plays a role in the insect's chemical communication, likely as a component of its aggregation pheromone. wur.nl Synthetic this compound has been shown to elicit EAD activity in the antennae of both male and female D. haemorrhoidalis. wur.nlresearchgate.net

Advanced Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules like this compound. vaia.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. ethernet.edu.et

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments would be observed. The protons of the isopropyl group would appear as a doublet for the two methyl groups and a septet for the methine proton. The protons along the long alkyl chain of the tridecanoate moiety would produce a series of overlapping multiplets, with the α-methylene protons adjacent to the carbonyl group appearing as a distinct triplet.

¹³C NMR spectroscopy provides direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The carbon of the methine group and the two equivalent methyl carbons of the isopropyl group will also have specific chemical shifts. The numerous methylene (B1212753) carbons in the tridecanoate chain will produce a cluster of signals in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, further aiding in the structural assignment. bhu.ac.inmagritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) |

| Carbonyl (C=O) | ~173 | C |

| Methine (-CH-) of Isopropyl | ~67 | CH |

| α-Methylene (-CH₂-C=O) | ~35 | CH₂ |

| Methylene carbons of the chain | ~22-32 | CH₂ |

| Methyl (-CH₃) of Isopropyl | ~22 | CH₃ |

| Terminal Methyl (-CH₃) of chain | ~14 | CH₃ |

Note: These are approximate chemical shift values and can vary based on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. gantep.edu.treag.com When a sample is irradiated with infrared light, its molecules absorb energy at specific frequencies that correspond to the vibrational modes of their chemical bonds. mdpi.com The resulting FTIR spectrum is a unique molecular fingerprint. eag.com

For this compound, the FTIR spectrum would show several characteristic absorption bands that confirm its identity as an ester. A strong, prominent peak would be observed in the region of 1750-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester functional group. upb.ro Additionally, C-O stretching vibrations associated with the ester linkage would appear in the 1300-1000 cm⁻¹ region. The presence of the long alkyl chain would be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. mdpi.com The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of carboxylic acid or alcohol impurities. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2925, ~2855 | C-H stretching | Alkyl chain |

| ~1740 | C=O stretching | Ester carbonyl |

| ~1465, ~1375 | C-H bending | Alkyl groups |

| ~1170 | C-O stretching | Ester linkage |

Note: The exact positions of the peaks can be influenced by the sample's physical state and the measurement technique.

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight (MALDI-ToF) Mass Spectrometry for Molecular Weight and Purity

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry is a powerful analytical technique used to determine the molecular weight and assess the purity of a wide range of molecules, including esters like this compound. nih.gov In this method, the sample is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser then irradiates the sample, causing the desorption and ionization of the analyte molecules. nih.gov These ions are accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio, which effectively corresponds to their molecular weight. nih.gov

The resulting mass spectrum provides a precise measurement of the molecular weight of this compound. This technique is highly sensitive and can be used to identify the presence of impurities by detecting ions with different molecular weights. nih.gov The relative abundance of these impurity peaks in the spectrum can provide a semi-quantitative measure of the sample's purity. nih.gov The selection of an appropriate matrix is crucial for successful MALDI-ToF analysis of lipids and esters to ensure efficient ionization and minimize fragmentation. mdpi.com

| Parameter | Description | Significance for this compound Analysis |

| Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺) | The peak corresponding to the intact this compound molecule with a proton or sodium ion attached. | Provides the accurate molecular weight of the compound. |

| Fragment Ions | Peaks resulting from the fragmentation of the this compound molecule during the ionization process. | Can provide structural information about the ester. |

| Impurity Peaks | Peaks that do not correspond to the molecular ion or expected fragment ions of this compound. | Indicate the presence and molecular weights of contaminants in the sample. nih.gov |

| Signal-to-Noise Ratio (S/N) | The ratio of the intensity of the signal (molecular ion peak) to the background noise. | A high S/N ratio indicates good sensitivity and reliable detection. |

Thermal Analysis for Understanding Material Behavior

Thermal analysis techniques are instrumental in characterizing the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC) for Phase Transition Characterization

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. libretexts.orghu-berlin.de This method is widely used to study the thermal transitions of materials, such as melting and crystallization. nih.gov For this compound, DSC analysis can reveal key information about its phase behavior.

During a DSC experiment, a small, weighed sample of this compound is placed in an aluminum pan, and an empty pan is used as a reference. tudelft.nl The sample and reference are then heated or cooled at a controlled rate. hu-berlin.de When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a temperature difference between the sample and the reference. libretexts.org The instrument measures the heat flow required to maintain both at the same temperature, which is then plotted against temperature. tainstruments.com

The resulting DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. The peak temperature provides the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHm), which is the energy required to melt the substance. tudelft.nl The shape and sharpness of the melting peak can also provide an indication of the purity of the sample; pure compounds typically exhibit a sharp melting peak. libretexts.org

| DSC Parameter | Typical Data for an Ester like this compound | Interpretation |

| Melting Temperature (Tm) | Dependent on the specific fatty acid and alcohol moieties. | The temperature at which the solid phase transitions to a liquid phase. |

| Enthalpy of Fusion (ΔHm) | Varies based on molecular structure and intermolecular forces. | The amount of energy absorbed during melting, reflecting the degree of crystallinity. |

| Crystallization Temperature (Tc) | Occurs at a lower temperature than melting upon cooling. | The temperature at which the liquid phase transitions to a solid phase. |

| Glass Transition Temperature (Tg) | May be observed at low temperatures for amorphous solids. | The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. asm.org |

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.comeltra.com This technique is particularly useful for studying the thermal stability and decomposition of materials like this compound. celignis.com

In a TGA experiment, a sample of this compound is placed in a crucible, which is situated on a sensitive microbalance within a furnace. eltra.com The sample is then heated at a constant rate, and the change in mass is continuously recorded. eltra.com The resulting TGA curve plots the percentage of weight loss against temperature.

For this compound, the TGA curve would likely show a single-step or multi-step decomposition process at elevated temperatures. The onset temperature of weight loss indicates the temperature at which the compound begins to decompose. The temperature at which the maximum rate of weight loss occurs can be determined from the derivative of the TGA curve (DTG curve). The residue remaining at the end of the experiment provides information about the non-volatile decomposition products. By analyzing the evolved gases during decomposition using a coupled mass spectrometer, the decomposition mechanism can be further elucidated. researchgate.net For instance, the pyrolysis of isopropanol (B130326), a component of this compound, has been shown to yield products like hydrogen, acetone, water, and propene through a free-radical chain mechanism. rsc.org

| TGA Parameter | Typical Data for an Ester like this compound | Interpretation |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant weight loss begins. | Indicates the thermal stability of the compound. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of weight loss is maximal (from the DTG curve). | Corresponds to the point of most rapid decomposition. |

| Percent Weight Loss | The total percentage of the initial mass lost during heating. | Relates to the volatile components of the molecule and its decomposition products. |

| Residue | The percentage of mass remaining at the end of the analysis. | Represents any non-volatile materials formed during decomposition. |

Chemical Reactivity and Stability in Environmental and Material Systems

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of an ester is the cleavage of the ester bond to form a carboxylic acid and an alcohol, a reaction that can be catalyzed by acid or base. vscht.cz For isopropyl tridecanoate (B1259635), this reaction yields tridecanoic acid and isopropyl alcohol.

Influence of pH and Temperature on Hydrolysis Pathways

The rate of hydrolysis of esters is significantly dependent on pH and temperature. wikipedia.org Generally, ester hydrolysis is slow at neutral pH and is catalyzed by both acids and bases. nih.govscience.gov

Under acidic conditions (low pH), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. nih.gov This process is typically reversible. vscht.cz In contrast, under alkaline conditions (high pH), the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This base-catalyzed hydrolysis, also known as saponification, is generally faster and irreversible, leading to the formation of the carboxylate salt. nih.govresearchgate.net

Table 1: Illustrative Hydrolysis Rate Constants for a Generic Long-Chain Ester at 25°C

| pH | Condition | Relative Hydrolysis Rate |

| 5 | Acid-catalyzed | Slow |

| 7 | Neutral | Very Slow |

| 9 | Base-catalyzed | Moderate to Fast |

This table provides a generalized representation of the expected trend for long-chain esters based on established chemical principles. Actual rates for isopropyl tridecanoate may vary.

Mechanistic Investigations of Ester Bond Cleavage

The cleavage of the ester bond in this compound during hydrolysis proceeds through a nucleophilic acyl substitution mechanism.

In an acid-catalyzed mechanism , the initial step is the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule, a weak nucleophile. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking water molecule to the alkoxy oxygen. The protonated alkoxy group (isopropanol) is a good leaving group and is expelled, regenerating the carbonyl group of the carboxylic acid and releasing the acid catalyst. nih.gov

The base-catalyzed mechanism involves the direct attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. The intermediate then collapses, expelling the isopropyloxide ion (⁻O-iPr) as the leaving group and forming the carboxylic acid. The isopropyloxide ion is a strong base and will deprotonate the newly formed tridecanoic acid to yield the tridecanoate salt and isopropyl alcohol. This final acid-base step drives the reaction to completion. nih.gov

Oxidative Stability and Mechanisms in Non-Biological Environments

The oxidative degradation of esters is a critical factor in their application as lubricants and in other environments where they are exposed to air and heat. For this compound, being a saturated ester, the primary mechanism of oxidation is autoxidation, a free-radical chain reaction.

Autoxidation Pathways and Products

Autoxidation proceeds through three main stages: initiation, propagation, and termination. The initiation step involves the formation of free radicals from the ester molecule, often triggered by heat, light, or the presence of metal catalysts. In the propagation phase, these radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another ester molecule to form a hydroperoxide (ROOH) and a new alkyl radical. wikipedia.org

For this compound, the initial sites of hydrogen abstraction are typically the carbon atoms adjacent to the ester oxygen (both on the acyl and alkyl side) and the tertiary carbon of the isopropyl group. The decomposition of the resulting hydroperoxides can lead to a variety of oxidation products, including ketones, aldehydes, shorter-chain carboxylic acids, and alcohols, through cleavage of C-C and C-O bonds. mdpi.comrsc.orgnih.gov Studies on other esters have shown that the C-O ester bond is a primary site for oxidative attack. mdpi.com

Table 2: Potential Autoxidation Products of this compound

| Product Type | Example |

| Hydroperoxides | Isopropyl 2-hydroperoxytridecanoate |

| Ketones | Isopropyl 2-oxotridecanoate |

| Aldehydes | Dodecanal |

| Carboxylic Acids | Dodecanoic acid, Acetic acid |

| Alcohols | Isopropyl alcohol, Tridecanol |

This table lists plausible oxidation products based on general autoxidation mechanisms of esters. The actual product distribution can be complex and depends on the specific conditions.

Role of Branching and Saturation on Oxidative Resistance

The molecular structure of an ester plays a significant role in its oxidative stability. The absence of double bonds in the saturated tridecanoate chain of this compound makes it inherently more resistant to oxidation compared to unsaturated esters, as double bonds are highly susceptible to radical attack.

Environmental Fate and Biodegradation Studies

Biodegradation in Aquatic Environments

The potential for isopropyl tridecanoate (B1259635) to biodegrade in aquatic systems is considered high, based on the known biodegradability of its components and analogous esters.

Isopropyl tridecanoate is anticipated to be readily biodegradable in both freshwater and marine environments. The initial and rate-limiting step is the hydrolysis of the ester bond by microbial lipases and esterases, which are ubiquitous in aquatic ecosystems. This cleavage results in the formation of isopropyl alcohol and tridecanoic acid.

Isopropyl alcohol is known to be readily biodegradable in water. libretexts.org Studies on mono-alkyl phthalate (B1215562) esters in both marine and freshwater sediments have demonstrated rapid biodegradation, with half-lives ranging from 16 to 39 hours at 22°C. nih.gov This suggests that the ester linkage in compounds like this compound is susceptible to microbial enzymatic action in diverse aquatic settings.

Furthermore, research on a variety of alkyl esters in marine sediment has indicated that the chemical structure, particularly the total carbon number and branching, influences the rate and extent of anaerobic biodegradation. nih.gov Esters with a total carbon number between 12 and 18, which includes this compound (C16), are generally favored for biodegradability. nih.gov However, the branching in the isopropyl alcohol moiety might have a slight inhibitory effect on the degradation rate compared to linear alcohols. nih.gov

Table 1: Inferred Biodegradability of this compound Components in Aquatic Environments

| Component | Biodegradability in Water | Influencing Factors | Supporting Evidence |

| Isopropyl Alcohol | Readily biodegradable libretexts.org | Aerobic and anaerobic conditions libretexts.org | Half-life in aerobic soil (indicative for aquatic sediment) of 1-7 days. libretexts.org |

| Tridecanoic Acid | Expected to be biodegradable | As a fatty acid, it is a substrate for microbial metabolism. | Found as a product of anaerobic biodegradation of other compounds. |

| Ester Linkage | Susceptible to hydrolysis | Microbial esterases and lipases. nih.gov | Rapid degradation of other alkyl esters in marine and freshwater sediments. nih.govnih.gov |

In wastewater treatment plants, the microbial consortia are well-equipped to handle compounds like this compound. The degradation process would mirror that in natural aquatic systems, beginning with enzymatic hydrolysis. The resulting isopropyl alcohol and tridecanoic acid would then be integrated into microbial metabolic pathways.

Mixed microbial cultures in wastewater treatment facilities have been shown to effectively degrade isopropyl alcohol. nih.govjove.com The degradation of isopropyl alcohol typically proceeds through its oxidation to acetone, which is then further metabolized. jove.com Similarly, the long-chain fatty acid, tridecanoic acid, would be broken down through the well-established β-oxidation pathway.

Biodegradation in Terrestrial Environments

In soil ecosystems, this compound is expected to undergo biodegradation, influenced by its physicochemical properties and the resident microbial communities.

Upon release into the soil, the fate and mobility of this compound would be governed by the individual properties of its hydrolysis products. Isopropyl alcohol is reported to have very high mobility in soils. libretexts.org However, it is also subject to volatilization from both moist and dry soil surfaces and undergoes rapid biodegradation, with an aerobic soil half-life estimated to be between one and seven days. libretexts.org

Tridecanoic acid, being a long-chain fatty acid, is expected to have lower mobility and would be more strongly adsorbed to soil organic matter. Its degradation would proceed via microbial metabolic pathways within the soil matrix.

While specific microbial communities responsible for the degradation of this compound have not been identified, the process would be carried out by a diverse range of soil microorganisms. Bacteria and fungi that are known to degrade hydrocarbons and fatty acids would be key players.

Generally, soil microbial communities are dominated by phyla such as Proteobacteria, Acidobacteria, and Actinobacteria, all of which contain members capable of degrading a wide variety of organic compounds. nih.gov The degradation of long-chain n-alkylbenzenes and n-alkylcyclohexanes, which share structural similarities with the components of this compound, has been observed in bacteria like Alcanivorax sp., primarily through β-oxidation of the alkyl side chain. nih.gov Fungi are also known to be involved in the degradation of complex organic molecules in soil.

Abiotic Degradation Processes

The primary abiotic degradation process for this compound in the environment is hydrolysis. This chemical reaction involves the splitting of the ester bond by water, which can be catalyzed by either acids or bases. libretexts.orgwikipedia.org

Hydrolysis in Natural Waters

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. In the context of this compound, this process would involve the cleavage of the ester bond to form tridecanoic acid and isopropanol (B130326). The rate of this reaction in natural waters is influenced by factors such as pH, temperature, and the presence of microorganisms.

Esters, in general, can undergo hydrolysis under acidic, basic, or neutral conditions. wikipedia.org Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. wikipedia.org In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. wikipedia.org

A study on the hydrolysis of 2,4-D isopropyl ester, another isopropyl ester, in water at 20°C and a pH of 7.4, determined a half-life of 23.1 days. nih.gov Although the chemical structure of 2,4-D isopropyl ester differs significantly from this compound, this data indicates that the isopropyl ester linkage is susceptible to hydrolysis in aqueous environments.

The hydrolysis of fatty acid esters can also be influenced by the presence of solid acid catalysts in the environment. google.com While these conditions are more typical of industrial processes, natural clays (B1170129) and minerals in aquatic sediments could potentially play a role in catalyzing hydrolysis.

Environmental Impact Assessment (Excluding Ecotoxicity)

The environmental impact of a chemical is often assessed by its persistence, bioaccumulation potential, and mobility (PBM). researchgate.net

Persistence, Bioaccumulation, and Mobility (PBM) Assessment

Persistence:

Persistence refers to the length of time a chemical remains in the environment before being broken down by chemical, physical, or biological processes. epa.gov A key indicator of persistence is the biodegradation half-life.

While specific biodegradation data for this compound is limited, data from analogous long-chain fatty acid esters can be used in a read-across approach. The European Chemicals Agency (ECHA) registration dossier for Isopropyl palmitate (a C16 isopropyl ester) and Isopropyl myristate (a C14 isopropyl ester) indicates that these substances are readily biodegradable. europa.eu

| Compound | Test Guideline | Result | Conclusion |

| Isopropyl myristate | OECD 301B | 91.4% degradation in 28 days | Readily biodegradable |

| Isopropyl palmitate | OECD 301B | 91.3% degradation in 28 days | Readily biodegradable |

| Isopropyl isostearate | OECD 301B | 85.6% degradation in 28 days | Readily biodegradable |

Table 1: Ready Biodegradability of Analogous Isopropyl Esters. europa.eu

According to the Organisation for Economic Co-operation and Development (OECD) Test Guideline 301, a substance is considered readily biodegradable if it shows at least 60% degradation within a 10-day window during a 28-day test. oecd.orgoecd.org The data for Isopropyl myristate, Isopropyl palmitate, and Isopropyl isostearate all exceed this threshold, suggesting that this compound, with a similar structure (a C13 isopropyl ester), is also likely to be readily biodegradable and therefore not persistent in the environment.

Bioaccumulation:

Bioaccumulation is the process by which a chemical accumulates in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Kow), expressed as Log Kow.

For Isopropyl myristate, an estimated bioconcentration factor (BCF) of 2800 suggests a very high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized. nih.gov However, fatty acid esters are generally expected to be metabolized by organisms, which would reduce their bioaccumulation potential. nih.gov

Mobility:

Mobility refers to the potential of a chemical to move through environmental compartments. It is often assessed using the organic carbon-water (B12546825) partition coefficient (Koc). epa.gov A high Koc value indicates a tendency for the chemical to adsorb to soil and sediment, making it less mobile.

While a specific Koc value for this compound is not available, its low water solubility and high Log Kow suggest that it would have a high affinity for organic matter and thus low mobility in the environment. It is expected to partition to soil and sediment if released into water. nih.gov

Applications in Chemical and Industrial Science Non Biological, Non Clinical

Role as a Chemical Intermediate in Organic Synthesis

As a chemical intermediate, isopropyl tridecanoate (B1259635) participates in various synthetic pathways, primarily related to the production of other oleochemicals.

Isopropyl tridecanoate is a prime example of a branched-chain fatty acid ester. The synthesis of such esters, often involving the reaction of a fatty acid with a branched-chain alcohol like isopropyl alcohol, is a key strategy for modifying the physical properties of the resulting molecule. psu.edu This branching is crucial for developing derivatives with specific characteristics.

The introduction of a branched alkyl group, such as the isopropyl group in this compound, significantly lowers the crystallization temperature and pour point of the substance compared to its straight-chain counterparts. psu.edu This principle is fundamental in creating fatty acid derivatives with enhanced cold-flow properties. The synthesis process itself can be optimized using modern techniques; for instance, ultrasound-assisted esterification has been shown to achieve complete conversion of fatty acids to isopropyl esters in significantly reduced timeframes. researchgate.net Similarly, microwave-assisted synthesis can intensify the production of fatty acid isopropyl esters, yielding high conversions in minutes compared to hours with conventional methods. ui.ac.id While this compound is the product of such a synthesis, its own chemical structure serves as a model and a basis for the development of other complex branched esters tailored for specific industrial uses.

Oleochemicals are chemicals derived from natural fats and oils, and this compound is firmly positioned within this category. musimmas.com The oleochemical industry transforms triglycerides or fatty acids into a vast array of products through processes like hydrolysis, transesterification, and hydrogenation. fosfa.orgbritzholdings.com

Fatty acid esters, including this compound, are fundamental oleochemicals that can be produced by reacting fatty acids with an alcohol. britzholdings.com These esters can then serve as a feedstock for further chemical conversions. For example, they can be hydrogenated to produce fatty alcohols or undergo other reactions to create amides, amines, and other specialized derivatives. musimmas.comfosfa.org The versatility and renewable origin of oleochemicals like this compound make them an important alternative to petroleum-based chemicals in a growing number of industrial applications. musimmas.com

Table 1: Key Oleochemical Conversion Processes

| Process | Reactants | Primary Products | Relevance to this compound |

|---|---|---|---|

| Esterification | Fatty Acid (e.g., Tridecanoic Acid) + Alcohol (e.g., Isopropanol) | Fatty Acid Ester (e.g., this compound) + Water | Direct synthesis route for the compound. ui.ac.id |

| Transesterification | Triglyceride + Alcohol (e.g., Isopropanol) | Fatty Acid Esters + Glycerol | An alternative synthesis route from natural oils. fosfa.org |

| Hydrolysis | Triglyceride + Water | Fatty Acids + Glycerol | Produces the fatty acid precursor for esterification. musimmas.com |

| Hydrogenation | Fatty Acid Ester | Fatty Alcohols | A potential downstream conversion of this compound. britzholdings.com |

Applications in Advanced Materials

The distinct physical properties of this compound, conferred by its branched structure, allow for its use as a functional component in various advanced materials, including lubricants, polymers, and solvent systems.

Branched fatty acid esters are highly valued in the formulation of industrial lubricants for their superior performance characteristics, particularly in extreme temperature conditions. google.comlubesngreases.com The presence of branching in the molecular structure, as seen in this compound, enhances oxidative stability and improves cold-flow properties. youtube.com

Synthetic esters are used in a wide range of demanding lubrication applications, such as high-temperature chain oils, air compressor oils, and hydraulic fluids. lubesngreases.comlube-media.com The choice of the acid and alcohol structure is critical in determining the final properties of the lubricant. youtube.com Using branched acids or alcohols leads to esters with increased viscosity and significantly improved stability against oxidation, which is crucial for maintaining performance and extending the service life of machinery. youtube.com Furthermore, the polarity of esters helps to dissolve additives and can reduce the formation of varnish and sludge. youtube.com These properties make branched esters like this compound suitable for high-performance lubricant formulations where thermal stability and cleanliness are paramount. lube-media.com

Table 2: Performance Benefits of Branched Esters in Lubricants

| Property | Benefit | Mechanism |

|---|---|---|

| Oxidative Stability | Increased resistance to breakdown at high temperatures. | The branched structure provides steric hindrance, protecting the ester linkage from oxidative attack. youtube.com |

| Low-Temperature Fluidity | Excellent performance in cold conditions (low pour point). | Branching disrupts the uniform packing of molecules, preventing crystallization at low temperatures. psu.edugoogle.com |

| Solvency | Good solubility for additives and deposit precursors. | The inherent polarity of the ester functional group helps keep other components in solution. youtube.com |

| Lubricity | Effective friction reduction. | Polar ester molecules form a persistent film on metal surfaces, reducing wear. researchgate.net |

Esters are widely used as plasticizers to increase the flexibility and reduce the stiffness of polymeric materials. chemijournal.comyoutube.com A plasticizer works by embedding itself between polymer chains, thereby reducing the intermolecular forces and allowing the chains to move more freely. youtube.com

While phthalate (B1215562) esters made from dicarboxylic acids are common, monoesters like this compound also have a role, particularly as low-temperature plasticizers. hallstarindustrial.comjinhetec.com The effectiveness of a plasticizer depends on its compatibility with the polymer, its permanence (low volatility and extractability), and its influence on the material's physical properties. hallstarindustrial.com The structure of the ester, including the length and branching of the alkyl chains, influences these characteristics. For polymers like polychloroprene, monoesters can be particularly useful for improving flexibility in cold environments. hallstarindustrial.com The properties of this compound suggest its potential as a specialty plasticizer where low-temperature performance is a key requirement.

There is a significant industrial trend towards replacing conventional, often hazardous, petroleum-based solvents with "green" alternatives derived from renewable resources. nih.govyoutube.com Fatty acid esters are a prominent class of these green solvents. nih.govnih.gov

Derived from natural oils and fats, fatty acid esters are noted for being environmentally friendly, non-toxic, and biodegradable. lubesngreases.comnih.gov They have demonstrated high efficacy in various applications, including the extraction of natural compounds and as media for chemical reactions. nih.govnih.gov Solvents such as fatty acid ethyl esters (FAEE) and other alkyl esters are being investigated as replacements for solvents like hexane. nih.govresearchgate.net this compound, as a fatty acid isopropyl ester, fits within this class of bio-based solvents. Its properties as a high-boiling, non-polar liquid make it a candidate for use in formulations and processes seeking to minimize environmental impact and enhance sustainability. youtube.com

Ecological Chemistry: Semiochemical Research

Identification in Insect Pheromone Systems and Semiochemical Roles

This compound has been identified as a component in the complex chemical communication systems of certain insect species. Semiochemicals, which are chemicals that mediate interactions between organisms, are crucial for behaviors such as mating, aggregation, and alarm signaling. plantprotection.plumn.edu These chemical signals are classified as pheromones when the interaction is intraspecific (within the same species) and as allelochemicals for interspecific (between different species) communication. umn.edu

The biosynthesis of fatty acid-derived pheromones, a category that includes this compound, is a multi-step enzymatic process. frontiersin.orgnih.gov This process typically begins with the synthesis of fatty acids, followed by desaturation to introduce double bonds, and then reduction to form fatty alcohols. nih.gov Further modifications by enzymes like acetyltransferases can then lead to the final ester pheromone components. frontiersin.org

The study of such semiochemicals is integral to developing environmentally friendly pest control strategies. frontiersin.org By understanding the chemical communication of insects, pheromone-based management strategies can be developed to monitor and control pest populations, offering an alternative to traditional insecticides. plantprotection.plresearchgate.net

Table 1: Identification of this compound in Insect Pheromone Systems

| Insect Species | Common Name | Pheromone Type | Role of this compound |

| Dermestes haemorrhoidalis | Black Larder Beetle | Aggregation | Minor Component |

| Dermestes ater | Black Larder Beetle | Aggregation | Major Component |

| Trigona corvine | Stingless Bee | Not Specified | Minor Component |

Analytical Methods for Detection in Biological Extracts (Non-Human)

The identification and quantification of this compound in non-human biological extracts, such as those from insects, rely on sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile organic compounds from insect-derived samples. unhas.ac.id

The general workflow for detecting this compound in insect extracts involves the following steps:

Sample Preparation: The initial step involves the collection of the biological material, such as specific glands or whole-body extracts.

Extraction: The semiochemicals are then extracted from the biological matrix using a suitable organic solvent.

Analysis by GC-MS: The extract is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification. unhas.ac.id

For example, in the analysis of the chemical composition of insect hemolymph, a sample can be homogenized in a solvent like methanol (B129727) and centrifuged. The resulting supernatant is then subjected to GC-MS analysis. The GC-MS system, equipped with a capillary column, separates the components, and the mass spectrometer provides data on the molecular weight and fragmentation pattern of each compound, which can be compared to spectral libraries for identification. unhas.ac.id

Other analytical techniques can also be employed for the study of biomolecules in insects. While DNA-based methods like PCR are used for species identification, chromatographic techniques are essential for analyzing smaller molecules like semiochemicals. nih.gov High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used, particularly for less volatile or thermally labile compounds. scispace.com

Table 2: Analytical Methods for this compound Detection in Non-Human Biological Extracts

| Analytical Technique | Principle of Operation | Application in this compound Detection |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | Primary method for identifying and quantifying this compound in insect extracts due to its volatility. |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. | Can be used for the analysis of less volatile derivatives or in conjunction with other detection methods. |

Natural Occurrence and Chemical Profiling in Botanical Samples

Detection in Plant Metabolomics Studies (e.g., Fruits, Oils)

This compound has been identified as a natural volatile component in a variety of botanical samples, contributing to their characteristic aroma and flavor profiles. Plant metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a plant, have revealed the presence of this ester in various fruits and their derived products.

For instance, this compound has been detected as a volatile compound in the headspace of fresh blueberries. Its presence contributes to the complex mixture of aromatic compounds that define the fruit's scent. It has also been identified in the essential oil of Cryptomeria japonica, where it is one of many constituents that make up the oil's chemical profile. The presence of such esters is a result of the plant's secondary metabolism, which produces a diverse array of organic compounds.

The identification of this compound in these botanical sources is significant for understanding the chemical ecology of plants, as volatile compounds can play roles in attracting pollinators, repelling herbivores, and mediating other interactions with the environment. In the food industry, the characterization of such volatile compounds is crucial for quality control and for understanding the chemical basis of flavor and aroma.

Extraction and Quantification Methodologies for Natural Products

The extraction and quantification of this compound from botanical samples require specific analytical methodologies tailored to the matrix and the compound's chemical properties.

Extraction:

A common technique for extracting volatile and semi-volatile compounds like this compound from plant materials is solvent extraction . This involves macerating the plant tissue in an organic solvent, followed by filtration and concentration of the extract.

For the analysis of volatile compounds in the headspace of fruits and other botanical samples, Solid-Phase Microextraction (SPME) is a widely used solvent-free technique. SPME involves exposing a fused-silica fiber coated with a stationary phase to the sample's headspace. The volatile compounds adsorb to the fiber and are then thermally desorbed into the injection port of a gas chromatograph for analysis.

Quantification:

Once extracted, the quantification of this compound is typically performed using Gas Chromatography (GC) coupled with a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) .

GC-FID: In this method, the area of the chromatographic peak corresponding to this compound is proportional to its concentration in the sample. By running a series of standards with known concentrations, a calibration curve can be constructed to determine the amount of the compound in the unknown sample.

GC-MS: This technique provides both qualitative and quantitative information. For quantification, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored. This increases the sensitivity and selectivity of the analysis, allowing for accurate quantification even in complex matrices.

The choice of extraction and quantification method depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the required level of sensitivity and accuracy.

Future Research Directions and Emerging Paradigms

Development of Novel Sustainable Synthesis Technologies

The industrial synthesis of esters like isopropyl tridecanoate (B1259635) has traditionally relied on chemical routes that can be energy-intensive and generate corrosive byproducts. The future of its production hinges on the development of sustainable technologies that are environmentally benign, highly efficient, and economically viable. Research is converging on biocatalysis, advanced heterogeneous catalysis, and the integration of these processes into holistic biorefinery models.

Biocatalysis, utilizing enzymes for chemical synthesis, offers a green alternative to traditional chemical methods. For the synthesis of isopropyl tridecanoate, lipase-catalyzed esterification is a promising route. Lipases, such as those from Candida antarctica (e.g., Novozym 435), have been successfully used for the synthesis of other isopropyl esters, demonstrating high conversion rates under mild conditions. nih.govresearchgate.net Future work will likely focus on discovering or engineering novel lipases with enhanced specificity for tridecanoic acid and isopropanol (B130326).

Enzyme engineering will play a pivotal role in optimizing these biocatalytic systems. nih.gov Current limitations of native enzymes, including low stability, activity, and specific expression profiles, can be overcome through protein engineering techniques. nih.gov Strategies may include:

Directed Evolution: Creating libraries of enzyme variants to screen for improved catalytic activity, thermostability, and solvent tolerance.

Rational Design: Using computational tools to predict mutations that would enhance enzyme performance for this compound synthesis. frontiersin.org

Immobilization: Developing advanced support materials and techniques to improve the reusability and stability of lipases, which is critical for industrial-scale production. nih.gov

The goal is to develop robust biocatalysts that can operate efficiently, be recycled multiple times, and produce high-purity this compound with minimal downstream processing. nih.gov

While biocatalysis is promising, heterogeneous catalysis remains a powerful tool for sustainable ester production. Unlike homogeneous catalysts (e.g., sulfuric acid), solid acid catalysts are non-corrosive, environmentally friendly, and easily separated from the reaction products. mdpi.com The design of next-generation catalysts for this compound synthesis will focus on tailoring the catalyst's structure to maximize activity and selectivity.

Key areas of research include:

Metal-Organic Frameworks (MOFs): Materials like Keggin heteropolyacid immobilized on Ni-MOF composites have shown strong acidity, large specific surface areas, and good performance in fatty acid esterification. rsc.org Future efforts could involve designing MOFs with pore sizes and active sites specifically optimized for the esterification of tridecanoic acid.

Functionalized Resins: Styrene-divinylbenzene acid resins have demonstrated high activity and stability at elevated temperatures (up to 180°C) in the esterification of other fatty acids. mdpi.com

Lewis Acidic Complexes: Organozirconium complexes with Keggin-type polyoxotungstates have been shown to act as effective Lewis acid catalysts for the heterogeneous esterification of various fatty acids. nii.ac.jp

Sulfonated Carbons: Developing catalysts from inexpensive, renewable sources like biomass by introducing sulfonic acid groups to create solid acid catalysts.

The table below summarizes potential heterogeneous catalyst systems for future research into this compound synthesis.

| Catalyst Type | Potential Advantages | Key Research Focus | Relevant Findings for Analogous Reactions |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, strong acidity. | Optimizing pore structure and active sites for tridecanoic acid. | HPMo/Ni-MOF shows 86.1% conversion in fatty acid esterification. rsc.org |

| Sulfonic Acid Resins | High thermal stability, good activity, reusability. | Enhancing long-term stability and resistance to deactivation. | Styrene-divinylbenzene resins are stable up to 180°C. mdpi.com |

| Organometallic Complexes | High Lewis acidity, effective for various fatty acids. | Improving catalyst recovery and reusability. | Organozirconium complexes exhibit 69-90% conversion for different fatty acids. nii.ac.jp |

| Zeolites | Shape selectivity, well-defined pore structure. | Overcoming diffusion limitations for bulky molecules like tridecanoic acid. | H-ZSM-5 and H-beta zeolites have been tested, but pore size can be a limitation. mdpi.com |

The ultimate goal for sustainable production is to integrate the synthesis of this compound into a biorefinery framework. This involves utilizing renewable feedstocks and energy-efficient processes. Future research will explore the production of both tridecanoic acid and isopropanol from biomass. researchgate.net Engineered microorganisms are being developed for the photosynthetic production of isopropanol, offering a route directly from CO2. nih.govelsevierpure.com

Process intensification technologies can dramatically improve the efficiency of the esterification reaction itself. Potential avenues include:

Reactive Distillation: Combining the chemical reaction and product separation into a single unit to overcome equilibrium limitations by continuously removing water, thereby increasing conversion and reducing capital costs.

Membrane Reactors: Using membranes to selectively remove the water byproduct, shifting the reaction equilibrium towards the formation of this compound.

Microreactors: Employing microchannel reactors to enhance heat and mass transfer, leading to faster reaction rates, better process control, and improved safety.

By combining bio-based feedstocks with intensified manufacturing processes, the production of this compound can align with the principles of a circular economy, minimizing waste and reliance on fossil fuels.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are shifting from academic tools to essential components of industrial research and development. mdpi.com These in silico techniques allow for the prediction of chemical behavior and material properties, accelerating the design of new products and processes while reducing the need for costly and time-consuming experimentation.

Computational chemistry provides powerful tools for understanding and optimizing the synthesis of this compound. Methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms at the atomic level. mdpi.com This allows researchers to:

Screen Catalysts: Computationally evaluate the activity of potential biocatalysts or heterogeneous catalysts before synthesizing them in the lab.

Predict Reaction Kinetics: Model the energy barriers of reaction pathways to predict reaction rates under various conditions.

Determine Thermochemical Properties: Calculate properties such as enthalpy of formation and Gibbs free energy for reactants and products, which is crucial for process design and optimization.

Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict the physicochemical properties of this compound, such as its viscosity, boiling point, and solubility, based solely on its molecular structure. These predictive models can guide its application in various formulations.

In material science, the performance of a product often depends on the complex molecular interactions between its components. Molecular modeling, particularly molecular dynamics (MD) simulations, offers a window into these interactions at the nanoscale. researchgate.netipme.ru For this compound, MD simulations can be used to understand its role in various applications:

Cosmetic Formulations: Modeling the interaction of this compound with skin lipids and other cosmetic ingredients to predict its emollient properties, skin penetration, and effect on formulation stability.

Lubricants: Simulating its behavior at the interface between two surfaces to understand its film-forming capabilities and friction-reducing properties.

Solvent Systems: Predicting its solvency power for different active ingredients by calculating free energies of solvation, which is critical in pharmaceutical and industrial formulations. researchgate.net

By providing a detailed picture of intermolecular forces, such as van der Waals forces and hydrogen bonding, molecular modeling enables the rational design of materials where this compound is a key component. researchgate.netresearchgate.net This predictive capability allows for the fine-tuning of formulations to achieve desired macroscopic properties, such as texture, stability, and performance.

Advanced Analytical Method Development

The evolution of analytical chemistry provides powerful tools for optimizing the synthesis and characterization of specialty esters like this compound. Future research is progressively focusing on methods that offer real-time data, higher sensitivity, and more comprehensive structural elucidation, moving beyond traditional offline analyses.

Miniaturized and Online Monitoring Techniques for Reaction Processes

The traditional approach to monitoring esterification reactions, including the synthesis of this compound from tridecanoic acid and isopropanol, often involves withdrawing samples for offline analysis by techniques like gas chromatography (GC). This method, while reliable, introduces time delays and may not accurately represent the reaction state at the moment of sampling. The development of miniaturized and in-line or online monitoring techniques offers a paradigm shift, enabling real-time process control, improved efficiency, and enhanced safety.

Miniaturized spectrometers, for instance, can be directly integrated into a reaction vessel. rsc.org In-line mid-infrared (MIR) spectrometry has been successfully used to monitor the progress of batch esterification reactions by using an immersion probe with an attenuated total reflectance (ATR) crystal. rsc.orgresearchgate.net This setup allows for the continuous measurement of reactant and product concentrations. For example, a study on the esterification of crotonic acid and 2-butanol (B46777) demonstrated that MIR spectrometry could provide accurate and precise estimations of the ester concentration, with performance comparable to offline GC methods. rsc.org The ability to track the reaction in real-time facilitates precise determination of reaction endpoints and kinetic parameters.

Another promising avenue is the use of compact capillary liquid chromatography (LC) instruments for online monitoring of small-volume reactions. nih.gov This approach allows for automated, nL-scale sampling directly from the reactor, minimizing the loss of valuable reagents to less than 0.2% of the total reaction volume. nih.gov Such systems can be coupled with detectors like mass spectrometry (MS) for highly selective and sensitive analysis, providing detailed kinetic profiles even for complex reaction mixtures. nih.govnih.gov

| Technique | Mode | Key Advantages | Potential Application for this compound Synthesis | References |

|---|---|---|---|---|

| Mid-Infrared (MIR) Spectrometry with ATR Probe | In-line | Real-time, non-invasive, no sample preparation required, robust for batch processes. | Continuously track the disappearance of the carboxylic acid C=O stretch and the appearance of the ester C=O stretch to monitor conversion. | rsc.orgresearchgate.netnih.gov |

| Compact Capillary Liquid Chromatography (LC) | Online | Automated, minimal sample consumption, high temporal resolution, suitable for small-scale reactions. | Automated sampling and analysis to build detailed kinetic models and identify potential side-products. | nih.gov |

| Process Mass Spectrometry (MS) | Online | High sensitivity and selectivity, capable of monitoring multiple components simultaneously. | Monitor concentrations of reactants (isopropanol, tridecanoic acid), product (this compound), and water in real-time. | nih.gov |

| Gas Chromatography (GC) | Offline (Traditional) | High resolution and accuracy, well-established reference method. | Quantify final product purity and yield, and analyze for volatile impurities. | nih.gov |

Hyphenated Techniques for Comprehensive Characterization

A thorough characterization of this compound is essential to ensure its purity and identify any byproducts or contaminants, which is critical for its performance in any application. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.gov